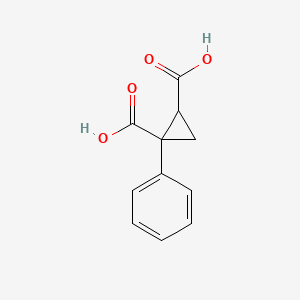

1-Phenylcyclopropane-1,2-dicarboxylic acid

描述

Historical Context and Early Investigations of Cyclopropane (B1198618) Derivatives

The study of cyclopropane and its derivatives dates back to the late 19th century. Early work by chemists laid the foundation for understanding the unique bonding and reactivity of this three-membered ring system. The inherent ring strain in cyclopropanes makes them susceptible to ring-opening reactions, a characteristic that has been both a challenge and an opportunity for synthetic applications. Initial syntheses of the cyclopropane ring often involved intramolecular cyclization reactions of 1,3-dihalopropanes. orgsyn.org Over the years, methods have evolved to include carbene additions to alkenes and Michael-initiated ring closures, which offer greater control over substitution patterns and stereochemistry.

Significance of Substituted Cyclopropanes as Synthetic Scaffolds

Substituted cyclopropanes are valuable scaffolds in organic synthesis due to their rigid conformational nature and the diverse chemical transformations they can undergo. The unique electronic properties of the cyclopropane ring can influence the reactivity of adjacent functional groups. In medicinal chemistry, the incorporation of a cyclopropane motif can enhance the metabolic stability and binding affinity of a drug molecule. nih.gov Furthermore, the defined three-dimensional arrangement of substituents on a cyclopropane ring allows for precise control of molecular shape, which is crucial for biological activity.

Scope and Research Trajectory for 1-Phenylcyclopropane-1,2-dicarboxylic Acid

Research specifically on this compound appears to be limited, with much of the available literature focusing on related compounds such as 1-phenylcyclopropanecarboxylic acid or cyclopropane-1,2-dicarboxylic acid. However, studies on these related molecules provide a basis for understanding the potential of this compound. For instance, derivatives of cyclopropane-1,2-dicarboxylic acid have been investigated as inhibitors of enzymes like O-acetylserine sulfhydrylase, which is crucial for cysteine biosynthesis in bacteria and plants. tandfonline.com This suggests a potential avenue for the biological investigation of this compound and its derivatives. The synthesis of this specific dicarboxylic acid has been reported, particularly the cis-isomer, as part of broader studies on substituted cyclopropanes. tandfonline.com The future research trajectory for this compound would likely involve the development of stereoselective syntheses for both cis and trans isomers, a thorough investigation of its chemical reactivity, and exploration of its utility as a building block in the synthesis of novel bioactive molecules or functional materials.

Physicochemical and Spectroscopic Data of this compound and Related Compounds

Below are interactive data tables summarizing the available physicochemical and spectroscopic information for this compound and its precursors. Please note that comprehensive data for the target compound is not extensively available in the public domain.

Table 1: Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|

| This compound | C₁₁H₁₀O₄ | 206.19 | Not available |

| cis-1-Phenylcyclopropane-1,2-dicarboxylic acid | C₁₁H₁₀O₄ | 206.19 | Not available |

| 1-Phenylcyclopropanecarboxylic acid | C₁₀H₁₀O₂ | 162.19 | 85-87 sigmaaldrich.com |

| cis-Cyclopropane-1,2-dicarboxylic acid | C₅H₆O₄ | 130.09 | Not available |

| trans-Cyclopropane-1,2-dicarboxylic acid | C₅H₆O₄ | 130.09 | Not available |

Table 2: Spectroscopic Data

| Compound Name | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |

|---|---|---|---|---|

| This compound | Not available | Not available | Not available | Not available |

| cis-1-Phenylcyclopropane-1,2-dicarboxylic acid | 1.40-1.44 (m, 1H), 2.24-2.27 (m, 2H), 7.33-7.39 (m, 5H) in CDCl₃ tandfonline.com | Not available | Not available | Not available |

| 1-Phenylcyclopropanecarboxylic acid | Not available | Not available | Not available | Not available |

| cis-Cyclopropane-1,2-dicarboxylic acid | Not available | Not available | Not available | Not available |

| trans-Cyclopropane-1,2-dicarboxylic acid | Not available | Not available | Not available | Not available |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-phenylcyclopropane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c12-9(13)8-6-11(8,10(14)15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBWKVACBJABJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C2=CC=CC=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507957 | |

| Record name | 1-Phenylcyclopropane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63162-65-2 | |

| Record name | 1-Phenylcyclopropane-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 1 Phenylcyclopropane 1,2 Dicarboxylic Acid and Its Analogues

Classical Approaches to Cyclopropane (B1198618) Ring Formation

Traditional methods for constructing the cyclopropane ring have been well-established for decades, relying on fundamental reactions involving carbenes, carbenoids, and intramolecular cyclizations.

One of the most fundamental methods for cyclopropane synthesis is the addition of a carbene or a carbene-like species (a carbenoid) to an alkene. openstax.org Carbenes (R₂C:) are neutral, divalent carbon species that are highly reactive and act as electrophiles, readily reacting with the nucleophilic double bond of an alkene in a single, concerted step to form a cyclopropane ring. openstax.org This reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.orgwikipedia.org

A cornerstone of this class of reactions is the Simmons-Smith reaction, which provides a reliable method for preparing non-halogenated cyclopropanes. openstax.org This reaction utilizes a carbenoid, specifically (iodomethyl)zinc iodide (ICH₂ZnI), which is not a free carbene but exhibits carbene-like reactivity. libretexts.org The reagent is typically generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. wikipedia.orgresearchgate.net The Simmons-Smith reaction is valued for its compatibility with a wide range of functional groups and its predictable stereochemical outcome. researchgate.netnrochemistry.com

Modifications to the classical Simmons-Smith reaction have been developed to enhance reactivity and reduce costs. The Furukawa modification, for instance, employs diethylzinc (Et₂Zn) in place of the zinc-copper couple, which can improve the reactivity of the system. wikipedia.org

| Feature | Description | Reference |

|---|---|---|

| Reactants | Alkene, Diiodomethane (CH₂I₂), Zinc-Copper Couple (Zn-Cu) | wikipedia.org |

| Reactive Species | Organozinc carbenoid (Iodomethylzinc iodide) | wikipedia.orgnrochemistry.com |

| Key Characteristic | Stereospecific; the configuration of the alkene is retained. | wikipedia.org |

| Common Modification | Furukawa Modification (uses Diethylzinc for increased reactivity). |

A widely used classical strategy involves the double alkylation of an active methylene (B1212753) compound, such as a malonic ester, with a 1,2-dihaloalkane in the presence of a base. orgsyn.org This approach is particularly relevant for synthesizing cyclopropanes bearing two carboxyl groups on the same carbon, such as cyclopropane-1,1-dicarboxylic acid. orgsyn.orggoogle.com The reaction proceeds by initial deprotonation of the malonic ester to form an enolate, which acts as a nucleophile, displacing one halogen atom. A second, intramolecular alkylation then occurs after another deprotonation event, closing the three-membered ring.

For the synthesis of 1-phenylcyclopropane analogues, a similar strategy can be employed starting with a compound like 2-phenyl acetonitrile (B52724). nih.gov The reaction with 1,2-dibromoethane (B42909) in the presence of a strong base like sodium hydroxide (B78521) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) yields the cyclopropane ring. nih.gov The resulting nitrile can then be hydrolyzed to the corresponding carboxylic acid. nih.gov The use of phase-transfer catalysis is a significant improvement over older methods, as it facilitates the reaction between the aqueous base and the organic substrate. orgsyn.org

| Starting Material | Product | Yield (%) |

|---|---|---|

| 2-Phenyl acetonitrile | 1-Phenylcyclopropane acetonitrile | 85 |

| 2-(m-tolyl)acetonitrile | 1-(m-tolyl)cyclopropane acetonitrile | 90 |

| 2-(4-methoxyphenyl)acetonitrile | 1-(4-methoxyphenyl)cyclopropane acetonitrile | 86 |

| 2-(4-fluorophenyl)acetonitrile | 1-(4-fluorophenyl)-cyclopropane acetonitrile | 63 |

| 2-(4-chlorophenyl)acetonitrile | 1-(4-chlorophenyl)-cyclopropane acetonitrile | 70 |

Intramolecular condensation reactions, such as the aldol condensation, are powerful tools for forming cyclic structures from a single molecule containing two carbonyl functionalities. libretexts.orglibretexts.org The reaction involves the formation of an enolate which then attacks the second carbonyl group within the same molecule. organicchemistrytutor.com However, this method is generally not employed for the synthesis of cyclopropane rings.

The formation of rings via intramolecular reactions is governed by thermodynamics, with five- and six-membered rings being strongly favored due to their minimal ring strain. libretexts.orgyoutube.com The formation of highly strained three- or four-membered rings is thermodynamically disfavored. organicchemistrytutor.com For example, the base-catalyzed intramolecular aldol reaction of a 1,4-diketone yields a five-membered cyclopentenone product, while a 1,5-diketone yields a six-membered cyclohexenone. libretexts.org The alternative cyclopropane or cyclobutane (B1203170) products are not observed because the reaction steps are reversible, allowing for an equilibrium to be established that favors the most stable product. libretexts.org Therefore, intramolecular condensation is not a viable classical route for the synthesis of the 1-phenylcyclopropane-1,2-dicarboxylic acid framework.

Modern Synthetic Advancements for this compound Frameworks

Contemporary approaches to cyclopropane synthesis focus on catalytic methods that offer higher efficiency, selectivity, and the ability to control stereochemistry, which is crucial for pharmaceutical applications.

Transition metal catalysis is a highly efficient strategy for cyclopropane construction. univasf.edu.br These reactions typically involve the reaction of a diazo compound with an alkene in the presence of a metal catalyst. wikipedia.org Rhodium and copper complexes are among the most common catalysts for this transformation. wikipedia.org The mechanism involves the reaction of the diazo compound with the metal center to generate a metal carbene intermediate, which then transfers the carbene fragment to the alkene to form the cyclopropane. wikipedia.org

Rhodium(II) carboxylate complexes, such as dirhodium tetraacetate, are particularly effective catalysts for the cyclopropanation of olefins using donor-acceptor carbenes derived from precursors like methyl phenyldiazoacetate. wikipedia.orgwikipedia.org Palladium-catalyzed cyclopropanation reactions have also been developed, often utilizing N-tosylhydrazones as precursors to diazo compounds. univasf.edu.br These catalytic systems can be tuned through ligand modification to achieve high levels of stereoselectivity, enabling the synthesis of specific enantiomers of chiral cyclopropanes. wikipedia.org

| Metal Catalyst | Typical Carbene Precursor | Key Features | Reference |

|---|---|---|---|

| Rhodium (e.g., [Rh₂(OAc)₄]) | Diazoacetates, Vinyldiazoacetates | Highly efficient for electron-rich and neutral olefins; chiral ligands allow for enantioselective synthesis. | univasf.edu.brwikipedia.org |

| Copper | Diazocarbonyl compounds | Historically significant; often used in early cyclopropanation studies. | wikipedia.org |

| Palladium | N-Tosylhydrazones | Effective with in-situ generated diazo compounds. | univasf.edu.br |

| Zinc (e.g., ZnCl₂) | Cyclopropenes | Generates zinc-vinyl carbenes for reaction with dienes. | nih.gov |

Organocatalysis has emerged as a powerful, metal-free alternative for asymmetric cyclopropanation. nih.gov These strategies often rely on the activation of substrates by a small, chiral organic molecule. A common approach involves the reaction of α,β-unsaturated aldehydes with stabilized sulfonium ylides or bromomalonates, catalyzed by a chiral secondary amine. nih.govorganic-chemistry.org

The catalyst, such as a chiral diphenylprolinol silyl ether, reacts with the α,β-unsaturated aldehyde to form a transient, chiral iminium ion. organic-chemistry.org This activation lowers the LUMO of the aldehyde, making it more susceptible to nucleophilic attack by the malonate or ylide. The subsequent intramolecular alkylation proceeds with high stereocontrol, dictated by the chiral environment of the catalyst. organic-chemistry.org

A novel concept in this field is "directed electrostatic activation" (DEA), where a catalyst is designed to activate both the electrophile (via iminium ion formation) and the nucleophilic ylide through electrostatic interactions, leading to high levels of enantio- and diastereoinduction. princeton.edunih.gov These methods provide efficient access to highly functionalized, chiral cyclopropanes under mild reaction conditions. organic-chemistry.org

| Catalyst Type | Reactants | Activation Mode | Reference |

|---|---|---|---|

| Chiral Prolinol Ethers | α,β-Unsaturated Aldehydes + Bromomalonates | Iminium ion formation | organic-chemistry.org |

| Chiral Dihydroindoles | α,β-Unsaturated Aldehydes + Sulfonium Ylides | Directed Electrostatic Activation (DEA) via iminium ion | nih.gov |

| Chiral Phosphoric Acids | Isochromene acetals + Vinylboronic acids | Chiral counteranion to an isobenzopyrylium intermediate | nih.gov |

Multi-Component and Cascade Reactions Leading to this compound Structures

Multi-component reactions (MCRs) and cascade sequences offer an efficient and atom-economical approach to complex molecular architectures from simple starting materials in a single operation. While specific examples leading directly to this compound are not extensively documented, related methodologies for polysubstituted cyclopropanes have been developed.

One notable example is the one-pot electrocatalytic domino transformation for the synthesis of cyclopropanecarboxylic acid derivatives. This method involves the reaction of aldehydes with two different C–H acids, such as alkyl cyanoacetate and dialkyl malonate, in the presence of a double mediatory system. This process leads to the stereoselective formation of trialkyl(2R,3R)-3-aryl-2-cyanocyclopropane-1,1,2-tricarboxylates in good yields rsc.org. Although this reaction yields a tricarboxylate derivative, it demonstrates the feasibility of a multi-component approach to construct highly functionalized arylcyclopropanes.

Furthermore, tantalum(V) chloride (TaCl5) has been utilized to mediate the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes. While this is not a direct synthesis of the cyclopropane ring itself, it showcases a cascade process involving the ring-opening of a pre-formed cyclopropane and subsequent reaction to form more complex structures nih.gov. These examples highlight the potential for developing novel multi-component and cascade strategies for the direct synthesis of this compound and its analogues.

Asymmetric Synthesis Strategies for Enantiopure 1-Phenylcyclopropane-1,2-dicarboxylic Acids

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Consequently, the development of asymmetric methods to access enantiomerically pure 1-phenylcyclopropane-1,2-dicarboxylic acids is of paramount importance. These strategies include the use of chiral auxiliaries, diastereoselective approaches, and enzymatic or chemoenzymatic methods.

Chiral Auxiliary-Mediated Approaches to Enantioselective Cyclopropanation

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical transformations. In the context of cyclopropanation, a chiral auxiliary can be temporarily attached to one of the reactants to direct the approach of the other reactant, leading to the preferential formation of one enantiomer.

The asymmetric cyclopropanation of styrene (B11656), a precursor to the phenylcyclopropane core, has been achieved using chiral macrocyclic iron(II) complexes as catalysts. In these reactions, the cyclopropyl (B3062369) esters are produced with high diastereoselectivities and good yields; however, the enantioselectivities have been reported as modest iastate.eduresearchgate.net. The stereochemical outcome of these reactions can be influenced by the structure of the chiral ligand and the nature of the diazo reagent used as the carbene source. For instance, bulkier diazoacetates have been shown to impact both the stereo- and enantioselectivity of the cyclopropanation iastate.edu.

| Catalyst | Diazo Reagent | Solvent | trans/cis Ratio | Enantiomeric Excess (ee) of trans-isomer |

| Fe(II) complex of 4a | Ethyl diazoacetate | CH2Cl2 | 3.7 | 34% |

| Fe(II) complex of 4a | Ethyl diazoacetate | THF | 44 | - |

| Fe(II) complex of 4a | tert-Butyl diazoacetate | CH2Cl2 | 7.5 | 20% |

| Fe(II)(D4-TpAP) | Ethyl diazoacetate | CH2Cl2 | 12 | 52% |

Data sourced from a study on asymmetric cyclopropanation of styrene catalyzed by chiral macrocyclic iron(II) complexes.

Diastereoselective Synthesis for this compound Stereoisomers

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. For this compound, this involves controlling the cis/trans relationship of the two carboxylic acid groups relative to the phenyl group.

A general method for the synthesis of 1-phenylcyclopropane carboxylic acid derivatives involves the α-alkylation of 2-phenyl acetonitrile derivatives with 1,2-dibromoethane, followed by hydrolysis of the nitrile group to a carboxylic acid nih.gov. While this method provides the basic cyclopropane structure, specific diastereocontrol for the introduction of a second carboxylic acid group requires further strategic planning. The stereospecificity of carbene and carbenoid additions to alkenes, which proceed in a syn manner, can be exploited to control the diastereoselectivity of the cyclopropanation step. For example, the reaction of dibromocarbene with cis-2-butene yields cis-2,3-dimethyl-1,1-dibromocyclopropane, while the trans-isomer exclusively produces the trans-cyclopropane. This principle can be applied to the synthesis of specific diastereomers of this compound.

Enzymatic or Chemoenzymatic Pathways for Stereocontrol in Cyclopropane Dicarboxylic Acid Synthesis

Enzymes and chemoenzymatic strategies offer highly selective and environmentally benign alternatives to traditional chemical methods for achieving stereocontrol. These approaches can be utilized for the kinetic resolution of racemic mixtures or for the direct asymmetric synthesis of chiral cyclopropanes.

Engineered heme proteins have been shown to catalyze the cyclopropanation of alkenes with diazo compounds, demonstrating remarkable diastereoselectivity and enantioselectivity nih.govacs.org. This biocatalytic approach has been successfully applied to the synthesis of labeled cyclopropanes nih.gov. Furthermore, dehaloperoxidase enzymes have been repurposed to catalyze the asymmetric cyclopropanation of vinyl esters with ethyl diazoacetate, yielding cyclopropanol derivatives with high diastereo- and enantiomeric ratios wpmucdn.comacs.org. These examples underscore the potential of engineered enzymes in the stereoselective synthesis of complex cyclopropane structures.

Lipases are another class of enzymes that have been widely used for the kinetic resolution of racemic compounds, including carboxylic acids and their derivatives ubbcluj.roalmacgroup.comnih.gov. In a lipase-catalyzed resolution, one enantiomer of a racemic mixture is selectively transformed, allowing for the separation of the unreacted enantiomer and the product. This strategy could be applied to a racemic mixture of this compound esters to obtain enantiomerically enriched dicarboxylic acid.

A chemoenzymatic approach, combining the strengths of both chemical and biological catalysis, can also be envisioned. For instance, a racemic mixture of a cyclopropane precursor could be synthesized chemically, followed by an enzymatic resolution step to separate the enantiomers. This approach has been utilized for the diversity-oriented synthesis of cyclopropane building blocks nsf.gov.

| Enzyme Type | Application | Key Features |

| Engineered Heme Proteins | Asymmetric cyclopropanation | High diastereo- and enantioselectivity |

| Dehaloperoxidase | Asymmetric cyclopropanation of vinyl esters | High diastereo- and enantiomeric ratios |

| Lipases | Kinetic resolution of racemic acids/esters | Enantioselective hydrolysis or transesterification |

Stereochemical Aspects and Isomerism of 1 Phenylcyclopropane 1,2 Dicarboxylic Acid

Identification and Characterization of Diastereomers (cis/trans)

The structure of 1-Phenylcyclopropane-1,2-dicarboxylic acid features two carboxylic acid groups and a phenyl group attached to a cyclopropane (B1198618) ring. The relative orientation of the two carboxylic acid groups gives rise to two diastereomers: a cis isomer, where the carboxyl groups are on the same side of the ring, and a trans isomer, where they are on opposite sides.

The identification and characterization of these diastereomers are primarily accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net The rigid nature of the cyclopropane ring results in distinct spatial relationships between the protons, leading to different chemical shifts and coupling constants for the cis and trans isomers. In the ¹H NMR spectrum, the coupling constants (J-values) between the vicinal protons on the cyclopropane ring are particularly informative for distinguishing between the two diastereomers. Generally, the cis coupling constant is larger than the trans coupling constant in cyclopropane systems. sapub.org

Furthermore, ¹³C NMR spectroscopy can also be used to differentiate between the diastereomers, as the chemical shifts of the carbon atoms in the cyclopropane ring and the carboxyl groups will differ due to the varying steric environments in the cis and trans configurations. chemicalbook.comchemicalbook.com Advanced 2D NMR techniques, such as COSY and NOESY, can provide further confirmation of the stereochemical assignment by revealing through-bond and through-space correlations between the protons. researchgate.netsapub.org

Table 1: Expected NMR Data for Diastereomers of this compound

| Diastereomer | Expected ¹H NMR Features | Expected ¹³C NMR Features |

| cis | Larger vicinal coupling constant (J) between cyclopropane ring protons. | Distinct chemical shifts for the two carboxyl carbons due to steric hindrance. |

| trans | Smaller vicinal coupling constant (J) between cyclopropane ring protons. | Carboxyl carbons may have more similar chemical shifts compared to the cis isomer. |

Enantiomeric Forms of this compound and Their Significance

Each of the cis and trans diastereomers of this compound is chiral and therefore exists as a pair of enantiomers. Enantiomers are non-superimposable mirror images of each other and possess identical physical properties such as melting point and solubility in achiral solvents. wikipedia.org However, they exhibit different interactions with other chiral molecules, which is of paramount significance in biological systems and in the development of stereoselective chemical transformations.

The trans isomer exists as a pair of enantiomers, (1R, 2S)-1-phenylcyclopropane-1,2-dicarboxylic acid and (1S, 2R)-1-phenylcyclopropane-1,2-dicarboxylic acid. The cis isomer also exists as a pair of enantiomers, (1R, 2R)-1-phenylcyclopropane-1,2-dicarboxylic acid and (1S, 2S)-1-phenylcyclopropane-1,2-dicarboxylic acid. The different spatial arrangements of the functional groups in these enantiomers can lead to distinct biological activities or different efficiencies as chiral ligands or catalysts.

Chiral Resolution Techniques for this compound Enantiomers

Since enantiomers have identical physical properties in an achiral environment, their separation, a process known as chiral resolution, requires the introduction of another chiral entity. wikipedia.org

Diastereomeric Salt Formation with Chiral Resolving Agents

A classical and widely used method for the resolution of racemic carboxylic acids is through the formation of diastereomeric salts. wikipedia.orgwikipedia.org This involves reacting the racemic mixture of this compound with an enantiomerically pure chiral base, often referred to as a chiral resolving agent. libretexts.org Commonly used chiral bases include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (S)- or (R)-1-phenylethylamine. libretexts.org

The reaction of the racemic acid with a single enantiomer of a chiral base results in the formation of a mixture of two diastereomeric salts. libretexts.org For instance, reacting a racemic mixture of trans-1-Phenylcyclopropane-1,2-dicarboxylic acid with (S)-1-phenylethylamine would produce two diastereomeric salts: [(1R, 2S)-acid · (S)-base] and [(1S, 2R)-acid · (S)-base]. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orgnih.gov Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be recovered by treating the salts with a strong acid to break the ionic bond. libretexts.org

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

| Chiral Resolving Agent | Type |

| (R)- or (S)-1-Phenylethylamine | Synthetic Amine |

| Brucine | Alkaloid |

| Strychnine | Alkaloid |

| Quinine | Alkaloid |

Chromatographic Separation Methods for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the separation of enantiomers and the determination of their purity, expressed as enantiomeric excess (ee). heraldopenaccess.usuma.es This is typically achieved by using a chiral stationary phase (CSP). mdpi.com The CSP creates a chiral environment within the column, leading to differential interactions with the two enantiomers of the analyte. mdpi.com This results in different retention times for the enantiomers, allowing for their separation and quantification. researchgate.net

The determination of enantiomeric excess is crucial in asymmetric synthesis and chiral resolution studies. nih.gov By integrating the peak areas of the two enantiomers in the chromatogram, the ratio of the enantiomers and thus the enantiomeric excess can be accurately calculated. researchgate.net Various types of CSPs are available, with polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly versatile for the separation of a wide range of chiral compounds, including carboxylic acids. mdpi.com The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for achieving optimal separation. researchgate.net

Stereochemical Control and Stereospecificity in Reactions Involving this compound

The well-defined stereochemistry of the individual isomers of this compound makes them valuable starting materials or intermediates in stereoselective synthesis. A stereospecific reaction is one in which the stereochemistry of the starting material dictates the stereochemistry of the product. rsc.orgnih.gov

For example, reactions that proceed through a concerted mechanism, where bonds are broken and formed simultaneously, are often stereospecific. The rigid cyclopropane ring of this compound can influence the stereochemical outcome of reactions at the carboxylic acid groups or at other positions on the molecule. For instance, the conversion of the dicarboxylic acid to a cyclic anhydride (B1165640) by heating would be expected to proceed stereospecifically, with the cis-diastereomer readily forming the anhydride while the trans-diastereomer would not.

Furthermore, the enantiomerically pure forms of this compound can be used as chiral building blocks in the synthesis of more complex molecules. The predefined stereocenters of the cyclopropane ring can direct the formation of new stereocenters in subsequent reactions, a concept known as stereochemical control. This is a fundamental strategy in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds.

Chemical Reactivity and Transformation Mechanisms of 1 Phenylcyclopropane 1,2 Dicarboxylic Acid

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The reactivity of D-A cyclopropanes is characterized by the ease with which the strained three-membered ring can be cleaved. nih.gov The phenyl group acts as an electron donor, while the two geminal carboxylic ester groups are acceptors, polarizing the C-C bonds of the cyclopropane ring and making it susceptible to various modes of ring-opening. nih.govnih.gov

The polarized nature of the cyclopropane ring in D-A systems makes it a prime target for nucleophilic attack. This process is often considered a homologous version of the Michael addition reaction. thieme-connect.com The attack of a nucleophile typically leads to the cleavage of the bond between the carbon bearing the donor group and one of the carbons with the acceptor groups. nih.gov

Amines : The reaction of D-A cyclopropanes with amines has been a subject of study since the mid-20th century. thieme-connect.com Secondary amines, for instance, can cleave the three-membered ring to yield β-aminoethylmalonates. thieme-connect.com However, the reaction conditions can be crucial; while some substrates require prolonged heating, others react even at cooler temperatures. thieme-connect.com In some cases, particularly with less nucleophilic primary amines, amidation at the carboxylic acid groups may occur without affecting the cyclopropane ring. thieme-connect.com The reaction can sometimes be complex, with subsequent reactions like decarboxylation occurring under the studied conditions. thieme-connect.com

Chalcogenyl Chlorides : In a process known as 1,3-halochalcogenation, D-A cyclopropanes with two geminal carboxylic esters react with chalcogenyl chlorides (such as p-tolylsulfenyl chloride) in the presence of a Lewis acid catalyst like MgI2. nih.gov This reaction affords ring-opened products where the halogen atom is attached to the 1-position (adjacent to the donor group) and the chalcogenyl residue is at the 3-position (next to the acceptor groups). nih.govsemanticscholar.org The reaction is thought to proceed via the electrophilic part of the cyclopropane adding the halide, while the nucleophilic part is captured by the positively polarized chalcogen. nih.gov This transformation has been shown to be stereospecific, with an enantioenriched phenyl-substituted cyclopropane yielding a product with high enantiomeric excess. nih.gov

| Nucleophile | Reagent Example | Catalyst | Product Type | Ref. |

| Secondary Amine | Piperidine | Heat | β-aminoethylmalonate | thieme-connect.com |

| Chalcogenyl Chloride | p-Tolylsulfenyl chloride | MgI2 | 1-Halo-3-chalcogenyl compound | nih.gov |

Electrophilic ring-opening reactions of cyclopropanes are also well-documented, particularly for donor-acceptor systems. Strong σ-acceptor groups on a cyclopropane ring are predicted to weaken the distal C2-C3 bond, making it susceptible to cleavage. nih.gov In superacidic media, for example, the amide derivative of 2-phenylcyclopropane carboxylic acid undergoes ring opening from the cleavage of the vicinal C1-C2 bond. nih.gov The reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with TaCl₅ in the absence of other reagents leads to the formation of dimethyl 2-(2-chloro-2-phenylethyl)malonate, a product of electrophilic ring-opening and chloride addition. nih.gov When this reaction is carried out in the presence of aromatic aldehydes, a more complex cascade occurs, leading to substituted tetrahydronaphthalenes. nih.gov

Transition metals, particularly palladium, are effective catalysts for C-C bond formation reactions. The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org While not a direct ring-opening of the parent dicarboxylic acid, related palladium-catalyzed reactions demonstrate the utility of this approach in cyclopropane chemistry. The general mechanism involves the oxidative addition of palladium(0) to an aryl or vinyl halide, followed by alkene insertion and β-hydride elimination to form a substituted alkene. wikipedia.orgyoutube.com Catalysts for this reaction can include palladium(II) acetate or palladium chloride, often with phosphine ligands like triphenylphosphine. wikipedia.orgnih.gov This type of catalysis is highly versatile and has been applied to the dearomatization of indoles and pyrroles through intramolecular Heck reactions. researchgate.net Other metals like Rhodium(I) have also been used to catalyze the asymmetric ring-opening of vinyl cyclopropanes with aryl boronic acids. nih.gov Nickel complexes can also catalyze the ring-opening difunctionalization of cyclopropyl (B3062369) ketones. chemrxiv.org

| Metal Catalyst | Reaction Type | Key Features | Ref. |

| Palladium(0) | Heck Reaction | C-C coupling of halides and alkenes | organic-chemistry.orgwikipedia.org |

| Rhodium(I) | Asymmetric Ring Opening | Uses aryl boronic acids as nucleophiles | nih.gov |

| Nickel | Ring-Opening Difunctionalization | Reacts with cyclopropyl ketones | chemrxiv.org |

Oxidative radical ring-opening provides another pathway for the transformation of cyclopropane derivatives. nih.gov These reactions often involve the generation of a radical species that initiates the ring-opening, followed by cyclization or other transformations. beilstein-journals.orgnih.gov For instance, Mn(OAc)₃ can be used to generate a radical from a malonic acid diethyl ester, which then adds to a methylenecyclopropane to form a benzyl radical intermediate, leading to a ring-opened product. beilstein-journals.orgnih.gov Similarly, copper-catalyzed oxidative radical ring-opening and cyclization of methylenecyclopropanes with thiols have been reported for the synthesis of dihydronaphthalenes. beilstein-journals.org

Cyclopropane carboxylic acids adjacent to a carbonyl group can undergo thermal decarboxylative rearrangements. arkat-usa.org The reaction of α-(carbonyl) cyclopropane carboxylic acids at elevated temperatures (e.g., 120°C) can yield 4,5-dihydrofurans instead of the simple decarboxylation product. arkat-usa.org The proposed mechanism involves an initial ring opening of the cyclopropyl moiety to form an α-allyl-β-keto acid system, which then undergoes decarboxylation and cyclization. arkat-usa.orgumich.edu The presence of two carbonyl systems adjacent to the cyclopropyl ring facilitates this ring-opening. arkat-usa.org This type of rearrangement is a known transformation for cyclopropyl rings adjacent to π systems, which can be induced thermally, photochemically, or with catalysts. arkat-usa.orgnih.gov

Transformations at the Carboxylic Acid Moieties of 1-Phenylcyclopropane-1,2-dicarboxylic Acid

The two carboxylic acid groups of the title compound are versatile handles for a variety of chemical transformations, allowing for the synthesis of diverse derivatives. Standard carboxylic acid chemistry can be applied to modify these functional groups.

A common transformation is the formation of amides through coupling with amines. For example, 1-phenylcyclopropane carboxylic acid can undergo acid-amine coupling with various amines to form 1-phenylcyclopropane carboxamides. nih.gov This typically involves activating the carboxylic acid, for instance, by converting it to an acid chloride, before reacting it with the desired amine. nih.gov

Furthermore, the carboxylic acid groups can be converted to esters through reaction with alcohols under acidic conditions. The synthesis of related cyclopropane-1,2-dicarboxylic acid derivatives has been achieved through the hydrolysis of corresponding diesters. tandfonline.com Conversely, esterification is a fundamental transformation that can be readily applied to this compound.

Reactions at the Phenyl Substituent

The phenyl group attached to the cyclopropane ring can undergo reactions typical of aromatic compounds, most notably electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are influenced by the nature of the substituent attached to the ring—in this case, the 1,2-dicarboxycyclopropyl group.

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile wikipedia.org. The substituent already present on the ring determines the rate of reaction and the position of the incoming electrophile scielo.org.mx.

Nitration: This can be achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺) as the active electrophile wikipedia.org. The reaction would be expected to yield the meta-nitrophenyl derivative.

Halogenation: Bromination or chlorination of the phenyl ring can be accomplished using Br₂ or Cl₂ in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃ wikipedia.org. The catalyst polarizes the halogen molecule to create a stronger electrophile. This reaction is also expected to produce predominantly the meta-halogenated product.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds libretexts.org. To make the phenyl ring of this compound susceptible to these reactions, it must first be "pre-functionalized" with a suitable leaving group, typically a halide (Br, I) or a triflate (OTf) nobelprize.org. This functionalization can be achieved through electrophilic aromatic substitution, as described in the previous section.

Once a derivative such as meta-bromo-1-phenylcyclopropane-1,2-dicarboxylic acid is prepared, it can serve as a substrate in various cross-coupling reactions nobelprize.org.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base libretexts.org. This would allow for the formation of a new carbon-carbon bond at the meta position of the phenyl ring.

Negishi Coupling: In this reaction, the pre-functionalized aryl ring is coupled with an organozinc reagent, also catalyzed by a palladium complex nobelprize.org.

Heck-Matsuda Reaction: This involves the coupling of the aryl halide with an alkene in the presence of a palladium catalyst rsc.org.

The general mechanism for these reactions involves a catalytic cycle consisting of three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organometallic coupling partner (e.g., organoboron or organozinc), and reductive elimination to form the final product and regenerate the palladium(0) catalyst nobelprize.orgyoutube.com.

| Reaction | Substrate | Typical Reagents | Product |

|---|---|---|---|

| Suzuki Coupling | Pre-functionalized Aryl Halide (e.g., Ar-Br) | R-B(OH)₂, Pd(0) catalyst, Base (e.g., Na₂CO₃) | Ar-R (Biaryl derivative) |

| Negishi Coupling | Pre-functionalized Aryl Halide (e.g., Ar-I) | R-ZnX, Pd(0) catalyst | Ar-R |

| Heck Reaction | Pre-functionalized Aryl Halide (e.g., Ar-Br) | Alkene, Pd(0) catalyst, Base | Ar-alkene |

Mechanistic Investigations of Reactions Involving 1 Phenylcyclopropane 1,2 Dicarboxylic Acid

Elucidation of Reaction Pathways through Kinetic and Isotopic Studies

Detailed kinetic and isotopic labeling studies are crucial for elucidating the reaction pathways of 1-phenylcyclopropane-1,2-dicarboxylic acid. While specific studies on this exact molecule are not extensively documented in the literature, we can infer potential mechanistic avenues from related systems. For instance, studies on similar donor-acceptor cyclopropanes often reveal competitive or stepwise reaction pathways that can be distinguished by kinetic analysis and the use of isotopes.

Isotopic labeling, for example, by substituting one of the carboxylic acid oxygens with ¹⁸O or a carbon atom in the cyclopropane (B1198618) ring with ¹³C, can help track bond-breaking and bond-forming steps. nih.govbiorxiv.org Such experiments would be invaluable in determining whether the ring-opening is a concerted process or proceeds through a discrete intermediate. The kinetic isotope effect (KIE), measured by comparing the reaction rates of isotopically labeled and unlabeled substrates, can provide evidence for the rate-determining step of a reaction. For instance, a significant KIE upon deuteration of the methine proton would suggest that C-H bond cleavage is involved in the rate-limiting step.

Analysis of Transition States and Intermediate Species

The analysis of transition states and intermediate species is fundamental to understanding the reaction mechanisms of this compound. The ring-opening of donor-acceptor cyclopropanes can proceed through various transition states, leading to different intermediates and final products. Computational chemistry is a powerful tool for modeling these high-energy species.

In the context of reactions involving this compound, several potential intermediates could be formed upon ring-opening. These include zwitterionic species, where the positive charge is stabilized by the phenyl group and the negative charge by the dicarboxylic acid moieties. The stability and subsequent reactivity of these intermediates would be highly dependent on the reaction conditions, such as the solvent and the presence of catalysts.

Role of Lewis Acids and Catalysts in Activating the Cyclopropane Ring

Lewis acids are known to play a pivotal role in activating donor-acceptor cyclopropanes towards nucleophilic attack. nih.gov In the case of this compound, a Lewis acid could coordinate to one or both of the carboxyl groups, enhancing the electrophilicity of the cyclopropane ring and facilitating its opening. The choice of Lewis acid can significantly influence the reaction pathway and the nature of the products formed. For example, strong Lewis acids might favor a more Sₙ1-like pathway with a well-developed carbocationic intermediate, while weaker Lewis acids might promote a more concerted or Sₙ2-like mechanism.

The catalytic cycle would likely involve the initial coordination of the Lewis acid to the substrate, followed by ring-opening, reaction with a nucleophile, and finally, regeneration of the catalyst. The efficiency and selectivity of this process would be highly dependent on the nature of the Lewis acid, the substrate, and the reaction conditions.

| Catalyst/Lewis Acid | Potential Role | Expected Outcome |

| Scandium(III) triflate | Strong Lewis acid | Promotes ring-opening via a carbocationic intermediate. |

| Zinc(II) chloride | Milder Lewis acid | May favor a more concerted reaction pathway. |

| Boron trifluoride etherate | Common Lewis acid | Can activate the carbonyl groups towards nucleophilic attack. |

Stereochemical Course of Concerted and Stepwise Mechanisms

The stereochemistry of the products formed from reactions of this compound provides critical information about the reaction mechanism. A concerted reaction, where bond breaking and bond forming occur simultaneously, is expected to be stereospecific. This means that the stereochemistry of the starting material will directly determine the stereochemistry of the product. For example, a concerted ring-opening and attack by a nucleophile would lead to a product with a predictable relative stereochemistry.

Conversely, a stepwise mechanism that proceeds through a planar or rapidly inverting intermediate, such as a carbocation, would likely lead to a loss of stereochemical information, resulting in a mixture of stereoisomers (a racemic or diastereomeric mixture). masterorganicchemistry.com By analyzing the stereochemical outcome of reactions involving enantiomerically pure or diastereomerically enriched this compound, one can distinguish between these mechanistic possibilities.

| Mechanism | Expected Stereochemical Outcome |

| Concerted (e.g., Sₙ2-like) | Stereospecific (inversion or retention of configuration) |

| Stepwise (via carbocation) | Non-stereospecific (racemization or mixture of diastereomers) |

| Stepwise (via zwitterion) | Potentially stereospecific if the intermediate is configurationally stable |

Advanced Spectroscopic and Structural Characterization of 1 Phenylcyclopropane 1,2 Dicarboxylic Acid Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of cyclopropane (B1198618) derivatives. caltech.edu The constrained nature of the three-membered ring results in distinct chemical shifts and proton-proton (¹H-¹H) coupling constants that are highly dependent on the stereochemistry of the substituents.

The relative orientation of the protons on the cyclopropane ring can be determined by analyzing their vicinal coupling constants (³JHH). Generally, for cyclopropane rings, the cis-coupling constant (³Jcis) is larger than the trans-coupling constant (³Jtrans). This principle is instrumental in assigning the stereochemistry of isomers. For instance, in related substituted cyclopropanes, ³Jcis values are typically in the range of 7–10 Hz, while ³Jtrans values are smaller, around 4–7 Hz. ipb.pt

The phenyl group introduces significant chemical shift anisotropy, causing protons located on the same side of the ring as the phenyl group (syn) to be shielded and appear at a higher field (lower ppm) compared to protons on the opposite side (anti). In 1-phenylcyclopropane-1,2-dicarboxylic acid, the stereochemical relationship between the phenyl group and the two carboxylic acid groups dictates the precise chemical shifts of the cyclopropyl (B3062369) protons.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to assign proton and carbon signals unequivocally, especially in complex derivatives. nih.gov Nuclear Overhauser Effect (NOE) experiments can further confirm spatial proximities between protons, solidifying stereochemical assignments. The conformation of the molecule, particularly the orientation of the phenyl and carboxyl groups relative to the cyclopropane ring, can be inferred from these detailed NMR analyses. researchgate.netchemrxiv.org

Table 1: Illustrative ¹H NMR Data for a Substituted Cyclopropane Derivative This table presents typical data for a related cyclopropane structure to illustrate the principles of NMR analysis.

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Stereochemical Inference |

|---|---|---|---|---|

| HA (cis to COOH) | ~2.5-3.0 | dd | ³Jtrans ≈ 5 Hz, ²Jgem ≈ 4 Hz | Proton trans to another cyclopropyl proton. |

| HB (trans to COOH) | ~1.8-2.2 | dd | ³Jcis ≈ 8 Hz, ²Jgem ≈ 4 Hz | Proton cis to another cyclopropyl proton. |

| HC (gem to Phenyl) | ~1.5-1.9 | t | ³Jcis/trans ≈ 6 Hz | Adjacent to two other cyclopropyl protons. |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Elucidation

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering an unambiguous elucidation of the molecule's absolute configuration and conformation.

For chiral derivatives of this compound, single-crystal X-ray diffraction is the gold standard for assigning the absolute stereochemistry (R/S configuration) at each stereocenter. The analysis reveals the spatial arrangement of the phenyl and dicarboxylic acid groups relative to the cyclopropane plane. This information is crucial for understanding structure-activity relationships in medicinal chemistry and materials science. researchgate.net

Studies on closely related compounds, such as trans-2-phenylcyclopropane-1-carboxylic acid, have established their solid-state structures, confirming the trans orientation of the phenyl and carboxyl groups. documentsdelivered.com The crystal packing is often dominated by intermolecular hydrogen bonding between the carboxylic acid moieties, leading to the formation of dimers or extended polymeric chains.

Table 2: Representative Crystallographic Data for a Phenylcyclopropane Derivative This table shows hypothetical but typical crystallographic data for a derivative to illustrate the type of information obtained from X-ray analysis.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.53 |

| b (Å) | 8.12 |

| c (Å) | 12.45 |

| β (°) | 98.7 |

| Volume (ų) | 1052.1 |

| Z (Molecules/unit cell) | 4 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential tool for confirming the molecular weight and elemental formula of this compound derivatives and for gaining structural insights through the analysis of fragmentation patterns. nih.gov

Under electron impact (EI) ionization, the molecular ion ([M]⁺•) is often observable. The fragmentation of phenylcyclopropane derivatives is heavily influenced by the substituents. nih.gov For the dicarboxylic acid, characteristic fragmentation pathways include the loss of water (H₂O), carbon monoxide (CO), a hydroxyl radical (•OH), and a carboxyl group (•COOH). libretexts.orgnih.gov

The presence of the phenylcyclopropane core gives rise to specific fragment ions. Common fragmentation mechanisms include:

Loss of a carboxyl group: [M - COOH]⁺

Loss of the phenyl group: [M - C₆H₅]⁺

Cleavage of the cyclopropane ring: Ring-opening followed by rearrangement can lead to stable ions, such as the tropylium (B1234903) ion or related structures.

Formation of a C₉H₇⁺ ion (m/z 115): This is a common and often abundant ion in the mass spectra of phenylcyclopropane derivatives. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass.

Table 3: Common Mass Spectrometry Fragments for a this compound Derivative (Molecular Formula: C₁₁H₁₀O₄)

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 206 | [C₁₁H₁₀O₄]⁺• | Molecular Ion |

| 188 | [M - H₂O]⁺• | H₂O |

| 161 | [M - COOH]⁺ | •COOH |

| 129 | [M - C₆H₅]⁺ | •C₆H₅ |

| 115 | [C₉H₇]⁺ | C₂H₃O₄• |

Computational and Theoretical Studies on 1 Phenylcyclopropane 1,2 Dicarboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-phenylcyclopropane-1,2-dicarboxylic acid, methods like Density Functional Theory (DFT) are employed to model its electronic structure and predict its reactivity.

Detailed research findings from computational studies on analogous molecules, such as 1-phenylcyclopentane carboxylic acid, have utilized the B3LYP functional with a 6-311++G(d,p) basis set to perform such calculations. nih.gov These studies typically involve the optimization of the molecular geometry to find the lowest energy structure. From this optimized structure, a wealth of information can be derived.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity. wikipedia.org For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would likely be distributed over the carboxylic acid groups, which act as electron-withdrawing moieties.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study the interactions between different parts of the molecule, such as hyperconjugative interactions and intramolecular hydrogen bonding, which can significantly influence the molecule's stability and conformation. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can visualize the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for chemical reactions. nih.gov

| Computational Parameter | Significance in Predicting Electronic Structure and Reactivity |

| HOMO Energy | Indicates the propensity to donate electrons; higher energy suggests greater reactivity as a nucleophile. |

| LUMO Energy | Indicates the propensity to accept electrons; lower energy suggests greater reactivity as an electrophile. |

| HOMO-LUMO Gap | A smaller gap is associated with higher chemical reactivity and lower kinetic stability. |

| NBO Analysis | Reveals intramolecular bonding and non-bonding interactions, including charge transfer and hyperconjugation. |

| MEP Map | Visually identifies electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack. |

Molecular Modeling and Conformational Analysis of this compound Isomers

This compound can exist as two diastereomers: a cis isomer, where the carboxylic acid groups are on the same side of the cyclopropane (B1198618) ring, and a trans isomer, where they are on opposite sides. Molecular modeling techniques, including molecular mechanics and quantum chemical methods, are essential for analyzing the conformational landscapes of these isomers.

The rigid three-membered ring of the cyclopropane core significantly constrains the possible conformations. The primary degrees of freedom are the rotation of the phenyl group and the orientation of the two carboxylic acid groups. For the cis isomer, intramolecular hydrogen bonding between the two carboxylic acid groups is a possibility, which could lead to a more compact and stable conformation. researchgate.net In contrast, the trans isomer cannot form such intramolecular hydrogen bonds, which would influence its preferred geometry and energetic profile.

Conformational analysis typically involves a systematic search of the potential energy surface by rotating the key dihedral angles. The energy of each conformation is calculated, and the results are used to identify the global and local energy minima. These calculations provide insights into the relative stabilities of the different conformers and the energy barriers between them. For disubstituted cyclopropanes, the steric and electronic interactions between the substituents play a crucial role in determining the most stable conformation. The phenyl group, being bulky, will have a significant impact on the steric environment around the small cyclopropane ring.

| Isomer | Potential Key Conformational Features | Expected Relative Stability |

| cis-1-Phenylcyclopropane-1,2-dicarboxylic acid | Potential for intramolecular hydrogen bonding between carboxylic acid groups. Steric interactions between the phenyl group and the adjacent carboxylic acid. | The conformation with intramolecular hydrogen bonding is likely to be significantly stabilized. |

| trans-1-Phenylcyclopropane-1,2-dicarboxylic acid | No intramolecular hydrogen bonding between carboxylic acid groups. Minimized steric repulsion between the carboxylic acid groups. | The relative stability will depend on the balance between steric effects of the phenyl group and the lack of intramolecular hydrogen bonding. |

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Computational chemistry is a powerful tool for predicting the outcome of chemical reactions, particularly the regioselectivity (where a reaction occurs) and stereoselectivity (which stereoisomer is formed). For reactions involving this compound, theoretical calculations can elucidate the reaction mechanisms and predict the most likely products.

A relevant theoretical study on the formation of phenylcyclopropanes from the reaction of β-cyanostyrenes with 2-methoxyfuran (B1219529) utilized DFT calculations at the B3LYP/6-31G* level to investigate the reaction mechanism and selectivity. rsc.org The study found that the reaction proceeds through a polar stepwise mechanism involving a zwitterionic intermediate. The regioselectivity and stereoselectivity of the reaction were successfully predicted by calculating the energy barriers of the transition states leading to the different possible products.

The study revealed that the formation of cis and trans cyclopropane products is determined by the relative energies of the endo and exo transition states during the rearrangement step. rsc.org For one of the substrates, the transition state leading to the trans-cyclopropane was lower in energy, correctly predicting it as the major product under kinetic control. For another substrate, the transition state leading to the cis-product was favored. rsc.org These findings highlight the ability of computational methods to provide a quantitative prediction of reaction outcomes.

Below is a table summarizing the calculated potential energy barriers for a related phenylcyclopropane-forming reaction, demonstrating how computational data can be used to predict selectivity.

| Reaction Step | Reactant System | Transition State | Potential Energy Barrier (kcal/mol) | Predicted Selectivity |

| Rearrangement | System 1 | TS-endo (leads to trans-product) | 22.3 | trans-product favored |

| TS-exo (leads to cis-product) | 22.8 | |||

| Rearrangement | System 2 | TS-endo (leads to trans-product) | 25.1 | cis-product favored |

| TS-exo (leads to cis-product) | 23.1 |

Data adapted from a theoretical study on a related phenylcyclopropane synthesis. rsc.org

Computational Approaches to Molecular Recognition and Binding Sites (focusing on chemical interactions rather than biological outcomes)

Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions. Computational methods, such as molecular docking, are widely used to study how a small molecule like this compound might interact with a larger host molecule or a binding site. nih.gov These studies focus on the chemical interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces, that govern the formation of a stable complex.

In the context of this compound, the two carboxylic acid groups are potent hydrogen bond donors and acceptors. The phenyl group can participate in π-π stacking and hydrophobic interactions. Molecular docking simulations can be used to predict the preferred binding orientation of the molecule within a given binding pocket. These simulations involve generating a large number of possible conformations of the ligand within the binding site and scoring them based on the predicted binding affinity, which is a function of the intermolecular forces.

For example, a computational analysis of the binding mode of a related cyclopropane-1,2-dicarboxylic acid derivative with the enzyme O-acetylserine sulfhydrylase revealed key interactions. The docking study showed that the carboxylic acid groups were crucial for binding, forming specific hydrogen bonds with residues in the active site. rsc.org Such studies provide a detailed picture of the chemical interactions at the atomic level and can guide the design of molecules with enhanced binding properties.

| Functional Group | Potential Chemical Interactions in a Binding Site |

| Carboxylic Acid | Hydrogen bonding (as donor and acceptor), electrostatic interactions with charged residues. |

| Phenyl Group | π-π stacking with aromatic residues, hydrophobic interactions, cation-π interactions. |

| Cyclopropane Ring | Van der Waals interactions, can influence the overall shape and rigidity of the molecule to fit into a specific binding pocket. |

Derivatives, Analogues, and Structural Modifications of 1 Phenylcyclopropane 1,2 Dicarboxylic Acid

Synthesis of Substituted 1-Phenylcyclopropane-1,2-dicarboxylic Acids (e.g., alkyl, halogen, methoxy (B1213986) substituents)

The synthesis of 1-phenylcyclopropane-1,2-dicarboxylic acids bearing substituents on the phenyl ring is crucial for developing analogues with modified properties. These substitutions are typically introduced by starting with an already substituted phenyl precursor.

One common strategy involves the α-alkylation of a substituted 2-phenylacetonitrile (B1602554) with a reagent like 1,2-dibromoethane (B42909), followed by hydrolysis of the resulting cyclopropyl (B3062369) nitrile to the corresponding carboxylic acid. nih.gov This method has been successfully applied to produce a variety of substituted 1-phenylcyclopropane carboxylic acids, and the principles can be extended to dicarboxylic acid synthesis. nih.gov For instance, starting with commercially available substituted 2-phenylacetonitriles allows for the incorporation of groups like methoxy or halogens onto the phenyl ring. nih.gov The cyclopropanation is often optimized by selecting appropriate bases and controlling the reaction temperature. nih.gov Subsequent hydrolysis of the nitrile group(s) with a strong acid, such as concentrated hydrochloric acid, yields the desired carboxylic acid. nih.gov

Another effective method involves the reaction of suitable acrylates with α-halo esters in the presence of a base like sodium hydride (NaH) to form diethyl cis-cyclopropane-1,2-dicarboxylates. tandfonline.com Subsequent basic hydrolysis of the ester groups affords the dicarboxylic acids. tandfonline.com This approach allows for the synthesis of derivatives with various substituents on the phenyl ring.

The choice of synthetic route can be influenced by the desired substituent. For example, the Buchwald-Hartwig palladium-catalyzed amination method, while used for synthesizing different final products, demonstrates a robust technique for creating substituted N,N'-diarylphenylenediamine units by reacting substituted anilines with aryl halides. mdpi.com This highlights a general principle in organic synthesis where the substituents (e.g., methyl, methoxy, tert-butyl) are carried through the reaction sequence from a substituted starting material. mdpi.com

Table 1: Examples of Synthesized Substituted Phenylcyclopropane Carboxylic Acids and Precursors

| Substituent on Phenyl Ring | Starting Material Example | Synthetic Approach | Product Type | Reference(s) |

| 4-Methoxy | 1-(4-methoxyphenyl)-cyclopropanecarbonitrile | Hydrolysis of nitrile | Carboxylic Acid | nih.gov |

| 3,4-Dichloro | 1-(3,4-dichlorophenyl)-cyclopropanecarbonitrile | Hydrolysis of nitrile | Carboxylic Acid | nih.gov |

| Methyl | Substituted Aniline | Pd-catalyzed amination | N,N'-diarylphenylenediamine | mdpi.com |

| Methoxy | Substituted Aniline | Pd-catalyzed amination | N,N'-diarylphenylenediamine | mdpi.com |

| tert-Butyl | Substituted Aniline | Pd-catalyzed amination | N,N'-diarylphenylenediamine | mdpi.com |

| Phenyl | Diethyl acrylate (B77674) and α-halo ester | Base-mediated cyclization | Diethyl dicarboxylate | tandfonline.com |

Functionalization of the Cyclopropane (B1198618) Ring at Non-Carboxylic Positions

Direct functionalization of the cyclopropane ring at the C3 position (non-carboxylic) of 1-phenylcyclopropane-1,2-dicarboxylic acid is a significant synthetic challenge. The presence of two electron-withdrawing carboxylic acid groups on C1 and C2 deactivates the C3 position towards many electrophilic and nucleophilic substitution reactions.

Research has focused more on the synthesis and modification of the substituents on C1 and C2. However, transformations involving the cyclopropane ring itself often lead to ring-opening reactions rather than substitution. For example, donor-acceptor cyclopropanes, such as 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates, can undergo ring-opening through a homo-Michael addition when activated by an increase in the electron-donating properties of the aryl group. rsc.org This process, while a functionalization of the core, breaks the three-membered ring to form substituted malonates. rsc.org

The synthesis of 1-substituted cyclopropane 1,2-dicarboxylic acids has been achieved, demonstrating that substitution at the C1 position (in addition to the existing phenyl group) is possible, though these are typically constructed from acyclic precursors rather than by modifying a pre-formed cyclopropane ring. st-andrews.ac.uk The inherent stability and steric hindrance of the cyclopropane ring make direct C-H activation or substitution at the remaining methylene (B1212753) position a non-trivial endeavor.

Modifications of the Carboxylic Acid Groups (e.g., esters, amides, anhydrides)

The two carboxylic acid groups of this compound are readily converted into a variety of functional derivatives, including esters, amides, and anhydrides. These transformations follow standard protocols for carboxylic acid derivatization. libretexts.orguobasrah.edu.iq

Esters are commonly prepared by reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by converting the diacid to a more reactive intermediate like a diacyl chloride first. uobasrah.edu.iqlibretexts.org For example, diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate can be synthesized and subsequently hydrolyzed to the corresponding monoesters or diacid. tandfonline.com The synthesis of dialkyl 2-vinylcyclopropane-1,1-dicarboxylates from the reaction of a malonic ester and a dihalobutene also highlights the formation of ester derivatives as key intermediates. google.com

Amides are typically synthesized by reacting the dicarboxylic acid with an amine. chemistry.coach To facilitate this reaction, which can be slow, a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) is often used to activate the carboxylic acid. chemistry.coach Alternatively, the diacid can be converted to the more reactive diacyl chloride or anhydride (B1165640), which then readily reacts with primary or secondary amines to form the corresponding diamides. nih.govuobasrah.edu.iq The synthesis of 1-phenylcyclopropane carboxamide derivatives via acid-amine coupling has been reported as a generally applicable approach. nih.gov

Anhydrides can be formed from dicarboxylic acids, particularly if a stable five- or six-membered ring can be formed upon dehydration. uobasrah.edu.iq For this compound, an intramolecular cyclic anhydride can be formed by heating, often with a dehydrating agent like acetic anhydride. Symmetrical anhydrides are named by replacing the "-acid" suffix with "-anhydride". libretexts.org

Table 2: Common Modifications of Carboxylic Acid Groups

| Derivative | Reagents/Conditions | General Product Structure | Reference(s) |

| Diester | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Phenyl-C₃H₂(COOR')₂ | tandfonline.comuobasrah.edu.iq |

| Diamide | Amine (R'R''NH), Coupling Agent (e.g., DCC) or conversion to diacyl chloride | Phenyl-C₃H₂(CONR'R'')₂ | nih.govuobasrah.edu.iqchemistry.coach |

| Cyclic Anhydride | Heat, Dehydrating Agent (e.g., Acetic Anhydride) | Phenyl-C₃H₂(C(O)OC(O)) | libretexts.orguobasrah.edu.iq |

Derivatization of the Phenyl Ring for Electronic and Steric Modulation

Introducing substituents onto the phenyl ring of this compound is a key strategy for modulating its electronic and steric properties. This allows for the systematic investigation of structure-activity relationships (SAR) in medicinal chemistry and the tuning of physical properties for materials science applications. nih.govtandfonline.com

Electronic Modulation: The electronic nature of the molecule can be altered by adding either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the phenyl ring.

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups increase the electron density of the phenyl ring. mdpi.com This can enhance the binding of the molecule to biological targets or alter its reactivity.

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) or nitro groups decrease the electron density of the ring. This can impact factors like acidity, metabolic stability, and receptor interactions. nih.gov

Steric Modulation: The size and shape of the molecule can be adjusted by introducing sterically bulky groups. For example, replacing a hydrogen with a tert-butyl group dramatically increases the steric hindrance around that part of the molecule. mdpi.com This can be used to probe the size of a binding pocket in a protein or to improve the metabolic stability of a compound by blocking sites susceptible to enzymatic attack. tandfonline.com

Research has shown that such substitutions on the phenyl moiety can significantly affect binding affinity to biological targets. tandfonline.com For instance, exploring different substituents on the phenyl ring of cyclopropane carboxylic acid derivatives helped to expand the understanding of SAR for O-acetylserine sulfhydrylase (StOASS) inhibitors. tandfonline.com

Table 3: Influence of Phenyl Substituents on Molecular Properties

| Substituent Type | Example(s) | Effect on Phenyl Ring | Purpose of Modulation | Reference(s) |

| Electron-Donating | -OCH₃ (Methoxy), -CH₃ (Methyl) | Increases electron density | Alter binding affinity, modify reactivity | nih.govmdpi.com |

| Electron-Withdrawing | -Cl (Chloro), -F (Fluoro) | Decreases electron density | Enhance metabolic stability, change acidity | nih.gov |

| Sterically Bulky | -C(CH₃)₃ (tert-Butyl) | Increases steric hindrance | Probe binding site topology, improve selectivity | mdpi.com |

Strategic Applications of 1 Phenylcyclopropane 1,2 Dicarboxylic Acid As a Synthetic Building Block

Precursors for the Construction of Complex Carbocyclic and Heterocyclic Molecular Architectures

The rigid framework of 1-phenylcyclopropane-1,2-dicarboxylic acid serves as an excellent starting point for the synthesis of intricate molecular architectures. The cyclopropane (B1198618) ring can act as a latent 1,3-dipole equivalent, and the carboxylic acid groups can be converted into other functionalities to direct cyclization cascades. This dual reactivity enables the construction of both all-carbon (carbocyclic) and heteroatom-containing (heterocyclic) ring systems that are prevalent in medicinal chemistry and materials science. researchgate.netnih.gov

Methods for synthesizing derivatives of 1-aminocyclopropane-1,2-dicarboxylic acid, a close analogue, have been analyzed for their utility in producing various carbo- and heterocyclic compounds and peptides. researchgate.net The transformations of these derivatives often lead to compounds with potential biological activities. researchgate.net The general strategy involves activating the cyclopropane ring or the carboxylic acid functionalities to initiate annulation reactions, where new rings are fused onto the initial scaffold.

Research has demonstrated the synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates through asymmetric cyclopropanation. rsc.org These reactions, catalyzed by dirhodium tetracarboxylate complexes, can be highly diastereoselective and enantioselective. rsc.org The resulting cyclopropane products, bearing diverse heterocyclic moieties such as pyridines, quinolines, indoles, and thiophenes, are valuable intermediates for further synthetic elaboration. rsc.org Similarly, cyclopropenones, which are related strained-ring building blocks, are widely used for constructing diverse heterocyclic skeletons through various reaction pathways, including cycloadditions and transition-metal-catalyzed reactions. nih.gov

The following table summarizes representative transformations where cyclopropane derivatives are used to build more complex molecular scaffolds.

| Starting Material Precursor | Reagent/Catalyst | Resulting Architecture | Reference |

| Aryl/Heteroaryldiazoacetate & Vinyl Heterocycle | Rh₂(R-p-Ph-TPCP)₄ or Rh₂(R-TPPTTL)₄ | 1-Aryl-2-heteroarylcyclopropane-1-carboxylate | rsc.org |

| 1-Aminocyclopropane-1,2-dicarboxylic acid derivative | Various | Carbo- and Heterocyclic compounds, Peptides | researchgate.net |

| Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Aromatic Aldehydes / TaCl₅ | Substituted Tetrahydronaphthalenes | |

| 3-Formylchromones | Zwitterionic Dipoles | Tetracyclic Benzopyrones | nih.gov |

Role in the Synthesis of Chiral Ligands and Organocatalysts

The stereodefined nature of the cyclopropane ring makes its derivatives, including this compound, attractive scaffolds for the design of chiral ligands and organocatalysts. A well-designed chiral catalyst can induce high levels of stereocontrol in chemical reactions, which is critical for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. nih.govscienceopen.com

Chiral Brønsted acids, a prominent class of organocatalysts, often derive their efficacy from a well-defined, sterically hindered chiral environment. nih.govscienceopen.com While BINOL-derived phosphoric acids are common, the rigid cyclopropane framework offers an alternative design element for creating the necessary chiral pocket to control the approach of substrates. scienceopen.com

Recent advancements have focused on creating novel ligand types where chirality is introduced through unique structural features. For example, mechanically planar chiral rotaxanes have been developed and used as ligands in enantioselective catalysis. soton.ac.uk In one instance, a rotaxane-based gold catalyst was used for the cyclopropanation of benzoate (B1203000) esters, demonstrating that mechanical chirality is a promising platform for asymmetric synthesis. soton.ac.uk Similarly, planar-chiral [2.2]paracyclophane-derived ligands have been successfully applied in nickel-catalyzed asymmetric reductions of α,β-unsaturated ketones to produce chiral allylic alcohols with high yield and enantioselectivity. dicp.ac.cn Dicarboxylic acids can also be used as organic linkers to create chiral metal-organic coordination polymers, which can act as heterogeneous catalysts for enantioselective reactions. mdpi.com

The synthesis of these complex chiral structures often relies on building blocks that can impart rigidity and a defined spatial arrangement, a role that cyclopropane derivatives are well-suited to fill.

| Catalyst/Ligand Type | Core Scaffold/Precursor | Application | Key Feature | Reference |

| Chiral Brønsted Acid | BINOL, SPINOL | Mannich-type reaction, Indolisation | Sterically demanding chiral pocket | nih.govscienceopen.comscienceopen.com |

| Mechanically Planar Chiral Rotaxane | Macrocycle and dumbbell-shaped molecule | Au(I)-catalyzed Cyclopropanation | Mechanical bond introduces chirality | soton.ac.uk |

| Planar-Chiral PYMCOX Ligand | [2.2]Paracyclophane | Ni-catalyzed 1,2-reduction | Stable, rigid planar-chiral framework | dicp.ac.cn |

| Chiral Metal-Organic Polymer | Diarylacetylenedicarboxylic Acid Derivative | Heterogeneous Aldol/Michael reactions | Self-assembled chiral catalytic sites | mdpi.com |

Utility in Divergent Synthetic Pathways for Scaffold Diversity